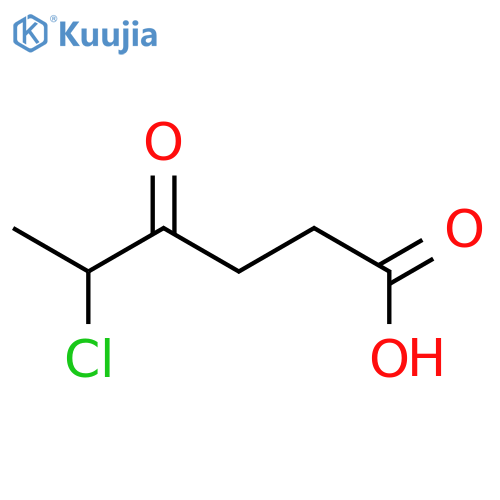Cas no 2801-78-7 (Hexanoic acid, 5-chloro-4-oxo-)

2801-78-7 structure
商品名:Hexanoic acid, 5-chloro-4-oxo-
Hexanoic acid, 5-chloro-4-oxo- 化学的及び物理的性質
名前と識別子
-
- Hexanoic acid, 5-chloro-4-oxo-
- Hexanoic acid,5-chloro-4-oxo-
- 2801-78-7
-
- インチ: InChI=1S/C6H9ClO3/c1-4(7)5(8)2-3-6(9)10/h4H,2-3H2,1H3,(H,9,10)
- InChIKey: KHYKLLDZYPHYIR-UHFFFAOYSA-N
- ほほえんだ: CC(C(=O)CCC(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 164.0240218g/mol
- どういたいしつりょう: 164.0240218g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 54.4Ų
Hexanoic acid, 5-chloro-4-oxo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-697473-1.0g |
5-chloro-4-oxohexanoic acid |
2801-78-7 | 1.0g |
$0.0 | 2023-03-10 |
Hexanoic acid, 5-chloro-4-oxo- 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
2801-78-7 (Hexanoic acid, 5-chloro-4-oxo-) 関連製品
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
